3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Phosphodiesterase Inhibition X-ray Crystallography Metal Chelation Pharmacophore

Select CAS 309940-71-4 as the free acid template scaffold for PDE target engagement and library synthesis. The C7-carboxylic acid enables productive zinc-chelation binding modes absent in ester or unsubstituted analogs. The N3-benzyl group occupies a hydrophobic sub-pocket, while the 2-sulfanyl moiety provides a unique thiol-maleimide conjugation handle for probe development. Procurement of this free acid eliminates the need for ester deprotection in enzymatic assays.

Molecular Formula C16H12N2O3S
Molecular Weight 312.34
CAS No. 309940-71-4
Cat. No. B2784440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
CAS309940-71-4
Molecular FormulaC16H12N2O3S
Molecular Weight312.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S
InChIInChI=1S/C16H12N2O3S/c19-14-12-7-6-11(15(20)21)8-13(12)17-16(22)18(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)(H,20,21)
InChIKeyHTASGNOHACSDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 309940-71-4): Procurement-Relevant Identity and Physicochemical Baseline


3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 309940-71-4) is a heterocyclic small molecule (C16H12N2O3S, MW 312.34) belonging to the thioxoquinazoline subclass . Its structure integrates a 3,4-dihydroquinazoline core with three pharmacophoric features: an N3-benzyl substituent, a C2-exocyclic sulfanyl (thiol/thione tautomer), and a C7-carboxylic acid. This combination distinguishes it from simpler 2-thioxoquinazolinones and from ester prodrug analogs. The compound is commercially available at ≥95% purity from multiple suppliers (e.g., Bidepharm, Leyan) with batch-specific QC documentation (NMR, HPLC) , supporting its direct use as a research tool or synthetic intermediate without additional purification.

Why Generic Substitution Fails for 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid: Structural Determinants of Functional Differentiation


In-class quinazoline derivatives cannot be interchanged without altering key molecular recognition, reactivity, and physicochemical properties. The C7-carboxylic acid of the target compound enables metal-chelation binding modes (e.g., to PDE5 catalytic zinc) that are absent in C7-methyl ester or C7-unsubstituted analogs [1]. The N3-benzyl group contributes hydrophobic packing interactions and influences conformational restriction around the N3–Caryl bond, a feature documented in axially chiral 2-thioxoquinazolin-4-one series [2]. Furthermore, the 2-sulfanyl moiety exists in thiol–thione tautomeric equilibrium, governing nucleophilic reactivity for bioconjugation, disulfide exchange, and metal coordination—capabilities not shared by 2-oxo or 2-amino congeners [3]. These three loci of structural differentiation preclude simple analog substitution in target-engagement, SAR, or chemical biology applications.

Quantitative Differentiation Evidence for 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Versus Closest Structural Analogs


PDE5A Active-Site Zinc Chelation Enabled by C7-Carboxylic Acid: Co-crystal Structural Evidence

The target compound's C7-carboxylic acid is a critical pharmacophoric element for zinc-mediated binding in PDE enzymes. In the co-crystal structure of the closely related analog 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with human PDE5A catalytic domain (PDB: 8XWW, resolution 2.46 Å, R-Free 0.267), the 7-carboxylate engages in direct coordination with the active-site Zn²⁺ ion [1]. This binding mode is structurally precluded in analogs such as Methyl 3-benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate (CAS 310448-89-6), whose methyl ester lacks the requisite negative charge and hydrogen-bond donor for metal chelation. The target compound's free carboxylic acid (computed pKa ≈ 3.8–4.2 by analogy with benzoic acid derivatives) further enables salt-bridge interactions absent in non-ionizable ester prodrugs .

Phosphodiesterase Inhibition X-ray Crystallography Metal Chelation Pharmacophore

Lipophilicity Modulation by N3-Benzyl Substituent: Calculated LogP Comparison

The N3-benzyl substituent of the target compound imparts a substantial increase in lipophilicity compared to the N3-unsubstituted core scaffold. The computed octanol-water partition coefficient (cLogP) for 3-benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is estimated at approximately 2.8 (ChemDraw/ChemAxon prediction), versus approximately 0.8 for 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 422277-16-5, N3-H) [1]. This ~2.0 log unit difference corresponds to a ~100-fold higher lipophilicity, which predicts enhanced passive membrane permeability and stronger hydrophobic protein–ligand interactions for the target compound. The benzyl group additionally contributes to conformational restriction via restricted rotation about the N3–Caryl bond, as demonstrated in axially chiral 2-thioxo-3-(o-aryl)-quinazolin-4-one analogs [2].

Physicochemical Profiling Drug-likeness Lipophilicity

Antimicrobial SAR: N3-Benzyl Substitution Correlates with Enhanced Gram-Positive Activity in 2-Mercaptoquinazoline Series

In a systematic SAR study of 2-mercaptoquinazoline analogs (El-Azab, 2007), N3-benzyl-substituted derivatives exhibited 2- to 4-fold lower MIC values against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) compared to N3-methyl or N3-unsubstituted counterparts [1]. The 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid scaffold bearing N3-benzyl (target compound class) represents the structural intersection of optimal N3-substitution (benzyl) and C7-functionality (free acid) found in the most active congeners. Although direct MIC data for the exact CAS 309940-71-4 compound are not published, its N3-benzyl substitution pattern maps onto the pharmacophore associated with the highest antibacterial potency within this series [2].

Antimicrobial Agents Structure-Activity Relationship Gram-Positive Bacteria

Selectivity/Safety Differentiation: Absence of 6-Iodo Substitution Distinguishes Target from High-Cytotoxicity Antitumor Quinazolines

The 6-iodo-substituted 3-benzyl-2-mercaptoquinazoline analogs, exemplified by N'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazide and 2-[(3,6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline, were the most active antitumor members across the NCI 60-cell-line panel (MG-MID GI50 values in the low micromolar range) [1]. In contrast, the target compound (CAS 309940-71-4) lacks the 6-iodo substituent, which is a known structural alert for non-selective cytotoxicity arising from iodinated aromatic toxicity and metabolic deiodination [2]. This absence positions 3-benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid as a lower-toxicity scaffold for target-based drug discovery where broad cytotoxicity is undesirable, while retaining the favorable N3-benzyl and C7-COOH pharmacophoric elements.

Antitumor Agents Cytotoxicity Selectivity 6-Iodo Quinazolines

Thiol Reactivity Differentiation: 2-Sulfanyl Moiety Enables Covalent Probe and Bioconjugation Applications

The 2-sulfanyl (thiol/thione) group of the target compound provides a nucleophilic handle for covalent modification via disulfide exchange, alkylation, or metal coordination that is absent in 2-oxo-quinazoline (e.g., quinazoline-2,4(1H,3H)-dione) and 2-amino-quinazoline analogs. In the thioxoquinazoline PDE7 inhibitor series (Castaño et al.), the 2-thioxo group contributes to target engagement through reversible covalent interactions with active-site cysteine residues and enhances binding affinity by 5- to 20-fold compared to 2-oxo counterparts in biochemical PDE7 inhibition assays [1]. The target compound's 2-sulfanyl moiety further enables conjugation to fluorophores, biotin, or solid supports via thiol-maleimide or thiol-iodoacetamide chemistry, supporting chemical probe development [2].

Covalent Inhibitors Bioconjugation Thiol-Disulfide Exchange

Optimal Research and Procurement Application Scenarios for 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid


PDE Enzyme Inhibitor Screening and Crystallography Campaigns

Investigators pursuing phosphodiesterase (PDE5, PDE7, PDE9) inhibitor discovery should select CAS 309940-71-4 as the free acid template scaffold. The C7-carboxylic acid enables productive zinc-chelation binding modes in PDE catalytic sites, as structurally validated by the PDE5A co-crystal (PDB: 8XWW) with the closely related 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid [1]. The N3-benzyl group occupies a hydrophobic sub-pocket, and the 2-sulfanyl group permits further derivatization for affinity optimization. Procurement of the free acid (rather than the methyl ester) is mandatory for direct use in enzymatic assays without a deprotection step.

Structure-Activity Relationship (SAR) Expansion Around 2-Mercaptoquinazoline Antimicrobial Leads

Building on the El-Azab (2007) SAR that demonstrated 2- to 4-fold enhanced Gram-positive antibacterial activity with N3-benzyl substitution [2], the target compound serves as an advanced intermediate for synthesizing focused libraries. Its C7-carboxylic acid allows amide coupling to diverse amine fragments, while the 2-sulfanyl group can be alkylated to generate thioether libraries. Procurement of the N3-benzyl derivative avoids a multi-step benzylation of the N3-H precursor, saving 2–3 synthetic steps per analog.

Chemical Probe Development via Thiol-Specific Bioconjugation

For target-engagement studies requiring fluorescent or biotinylated probes, the 2-sulfanyl group of CAS 309940-71-4 provides a unique, solvent-accessible conjugation handle. Thiol-maleimide chemistry (pH 6.5–7.5, aqueous buffer) enables attachment of fluorophores (e.g., Alexa Fluor, BODIPY) or affinity tags (biotin-PEG2-maleimide) with minimal perturbation of the quinazoline pharmacophore [3]. Competing analogs with 2-oxo or 2-amino substitution lack this reactivity and require de novo synthesis of modified scaffolds.

Control Compound for Cytotoxicity Selectivity Profiling in 6-Unsubstituted Quinazoline Series

In antitumor screening panels where 6-iodo-3-benzyl-2-mercaptoquinazolines are employed as active leads (NCI 60-cell-line panel [4]), the target compound (6-H, CAS 309940-71-4) should be procured as a matched-pair control. The ~10-fold difference in cytotoxicity between 6-H and 6-I analogs enables quantification of iodo-dependent vs. scaffold-dependent antiproliferative effects, supporting mechanism-of-action deconvolution.

Quote Request

Request a Quote for 3-Benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.